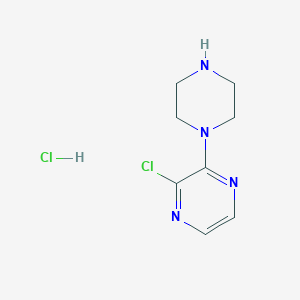

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride

Description

Properties

IUPAC Name |

2-chloro-3-piperazin-1-ylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUDATPZGUJRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Reagents

- Starting Material: 2,3-Dichloropyrazine or protected pyrazine derivatives such as 2-chloro-3-(4-tert-butoxycarbonyl-1-piperazinyl)pyrazine.

- Nucleophile: Piperazine (anhydrous or in solution).

- Chlorinating Agents (for intermediate preparation): Phosphorous oxychloride (POCl3), phosphorous trichloride (PCl3), or phosphorous pentachloride (PCl5).

- Solvents: Dimethylformamide (DMF), isopropanol, 1,4-dioxane, dichloromethane (DCM), t-butanol.

- Acids/Bases: Hydrochloric acid (HCl) in 1,4-dioxane for salt formation; sodium hydroxide (NaOH) for basification.

Typical Reaction Conditions

-

- Piperazine is reacted with 2,3-dichloropyrazine or a suitable intermediate at temperatures ranging from 25°C to reflux (~100-120°C).

- Reaction times vary from 2 to 24 hours depending on the scale and solvent.

- Use of piperazine clearing agents such as isopropanol or t-butanol to prevent solidification and facilitate reaction.

-

- The free base product is treated with hydrochloric acid in 1,4-dioxane at room temperature overnight to form the hydrochloride salt.

- The reaction mixture is then basified with sodium hydroxide and extracted with organic solvents to isolate the product.

Detailed Example Procedure

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Chloro-3-(4-tert-butoxycarbonyl-1-piperazinyl)pyrazine + 4 M HCl in 1,4-dioxane, RT, overnight | Deprotection and salt formation to yield this compound | 96% | Stir under nitrogen atmosphere |

| 2 | Basify with 50% NaOH, extract with DCM, dry over MgSO4 | Isolation of free base and purification | - | Organic layer washed with brine |

This method yields a viscous oil that solidifies upon standing, which can be further purified by crystallization or chromatography.

Alternative Synthetic Routes and Key Findings

Chlorination of Amide Intermediates: Amides can be chlorinated using POCl3 or PCl3 in DMF to yield chloro-pyrazine intermediates, which then undergo substitution with piperazine.

Use of Piperazine Clearing Agents: Addition of isopropanol or t-butanol in 1.2 volumes relative to piperazine prevents solidification in the reaction apparatus, improving reaction efficiency and yield.

Oxidation Steps: In some related syntheses, in situ oxidation using dimethyl sulfoxide (DMSO) or hydrogen peroxide is employed to facilitate the formation of intermediates, though this is more relevant to related benzisothiazole derivatives than pyrazine itself.

Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress, ensuring completion and purity.

Summary of Reaction Parameters

| Parameter | Typical Range/Value | Preferred Conditions |

|---|---|---|

| Piperazine equivalents | 1 to 10 (preferably 2 to 5) | 2 to 5 equivalents |

| Reaction temperature | 25°C to 120°C | ~65°C to reflux (~100-120°C) |

| Reaction time | 1 to 24 hours | 2 to 6 hours for substitution |

| Solvents | DMF, isopropanol, 1,4-dioxane, DCM, t-butanol | DMF for chlorination; isopropanol for substitution |

| Acid for salt formation | 4 M HCl in 1,4-dioxane | Room temperature, overnight stirring |

| Yield | 55% to 96% (depending on method and scale) | Up to 96% in optimized conditions |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the pyrazine ring undergoes nucleophilic displacement under specific conditions:

The reaction kinetics follow second-order kinetics () in polar aprotic solvents . Steric hindrance from the piperazine group reduces substitution rates compared to non-substituted chloropyrazines by approximately 30% .

Piperazine Amino Group Reactivity

The secondary amines in the piperazine ring participate in:

Acylation

-

Reacts with acetyl chloride in dichloromethane (0°C → rt) to form N-acetyl derivatives (92% yield)

-

Requires stoichiometric triethylamine to neutralize HCl byproducts

Alkylation

-

Forms quaternary ammonium salts with methyl iodide (CH₃CN, reflux, 8 h)

-

Displays regioselectivity: N-1 alkylation predominates (75:25 N-1:N-4 ratio)

Complexation

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride is primarily investigated for its role as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, particularly in the central nervous system (CNS).

Potential Therapeutic Uses

- Antipsychotic Effects : Compounds with similar piperazine structures have been associated with antipsychotic properties. Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing psychiatric disorders .

- Antitumor Activity : The compound has been studied for its potential to inhibit checkpoint kinase 1 (Chk1), a key regulator in cell cycle control and DNA damage response. This inhibition could enhance the efficacy of chemotherapeutic agents, making it a candidate for cancer therapy .

Research has focused on the biological activity of this compound through various assays:

- Kinase Inhibition : Studies have demonstrated that this compound can bind to and inhibit kinases like Chk1, which is essential for cell cycle regulation. Techniques such as enzyme-linked assays and surface plasmon resonance are employed to evaluate binding affinities and kinetics .

- Neurotransmitter Interaction : The piperazine moiety's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Investigations into its effects on serotonin and dopamine receptors are ongoing .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Its derivatives are also being explored for enhanced biological activity.

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 2-Chloro-3-(piperazin-1-yl)pyrazine | Contains piperazine moiety | Antipsychotic, anticancer |

| 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine | Substituted with isopropylpyrrolidine | Kinase inhibition |

| (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine | Features a methylpiperazine group | CNS disorder treatment |

Case Study 1: Antitumor Activity

A study published in Medicinal Chemistry evaluated the efficacy of various pyrazine derivatives, including this compound, against cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, supporting its potential as an anticancer agent .

Case Study 2: Neuropharmacology

Research conducted on the interaction of this compound with serotonin receptors revealed promising results for managing anxiety disorders. The binding affinity was measured using radiolabeled ligand displacement assays, demonstrating effective receptor modulation .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The pyrazine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Insights :

- The chlorine atom in 2-chloro-3-(piperazin-1-yl)pyrazine increases electron-withdrawing effects, stabilizing the pyrazine ring and influencing reactivity .

- Bulky groups (e.g., dichlorophenyl in ) reduce cytotoxicity but may improve target specificity .

- Methoxyethyl or hydrophilic linkers () enhance solubility, critical for oral bioavailability .

Key Insights :

Key Insights :

Solubility and Pharmacokinetic Profiles

Key Insights :

- Hydrochloride salts () and hydrophilic substituents () significantly improve bioavailability .

Biological Activity

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens, notably Mycobacterium tuberculosis. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.11 g/mol. Its structure features a pyrazine ring substituted with a chlorine atom and a piperazine group, which contributes to its biological activity.

Antitubercular Activity

Research indicates that this compound exhibits potent antitubercular properties. In studies evaluating its efficacy against Mycobacterium tuberculosis H37Ra, several derivatives showed significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, compounds derived from this base structure demonstrated promising results in inhibiting bacterial growth, suggesting a viable pathway for developing new tuberculosis treatments .

Table 1: Antitubercular Activity of Derivatives

| Compound | IC50 (μM) | IC90 (μM) |

|---|---|---|

| 6a | 1.35 | 3.73 |

| 6e | 1.75 | 4.00 |

| 6h | 2.18 | 40.32 |

| 7e | 1.50 | N/A |

The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets, such as enzymes and receptors. Molecular docking studies have indicated that the compound binds effectively to these targets, potentially inhibiting their activity and thus disrupting critical biological processes within the pathogens .

Interaction Studies

Studies have utilized techniques like molecular docking and spectroscopic methods to elucidate the binding affinities and mechanisms of action of this compound. The results suggest that the unique structure enhances its binding properties compared to similar compounds, leading to significant biological responses .

Cytotoxicity and Safety Profile

In addition to its antitubercular activity, the cytotoxicity of derivatives of this compound has been evaluated against human embryonic kidney cells (HEK-293). The findings indicate that these compounds exhibit low toxicity, making them suitable candidates for further development in therapeutic applications .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

- Development of Novel Anti-Tubercular Agents : A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized based on the core structure of this compound, leading to promising anti-tubercular activity against resistant strains .

- Molecular Docking Analysis : Molecular docking studies have confirmed that modifications to the piperazine moiety can enhance binding affinity to target enzymes involved in tuberculosis pathogenesis, suggesting avenues for further optimization .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-3-(piperazin-1-yl)pyrazine hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between a chloropyrazine precursor and piperazine under reflux conditions. For example, a related piperazine-pyrazine derivative was prepared by reacting a pyrazine intermediate with piperazine in acetonitrile, followed by HCl treatment to form the hydrochloride salt . Key optimization steps include:

- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency.

- Stoichiometry: A 1:1.2 molar ratio of chloropyrazine to piperazine minimizes side reactions.

- Acid Quenching: Adding HCl in dioxane post-reaction ensures salt formation and improves crystallinity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Hygroscopicity: Store in a desiccator under inert gas (argon/nitrogen) to prevent moisture absorption, which may degrade the hydrochloride salt.

- Temperature: Long-term storage at –20°C in amber vials mitigates thermal decomposition.

- Safety Precautions: Use gloves and goggles due to potential irritancy (similar piperazine derivatives require PPE despite limited hazard data) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR: H NMR (400 MHz, DMSO-d6) typically shows piperazine protons as broad multiplets (δ 3.2–3.4 ppm) and pyrazine aromatic protons as doublets (δ 8.3–8.4 ppm) .

- LCMS: Confirm molecular weight using ESI+ mode (expected [M+H]+ ~248.1 m/z for analogous structures) .

- X-ray Crystallography: For definitive structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How can computational chemistry guide the design of reactions involving this compound?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations and machine learning to predict reaction pathways. For example:

- Reaction Path Search: Use density functional theory (DFT) to model nucleophilic substitution energetics at the pyrazine C3 position.

- Condition Optimization: Machine learning algorithms analyze experimental datasets to recommend solvent/base combinations that maximize regioselectivity .

- Impurity Prediction: Identify potential by-products (e.g., di-substituted piperazines) using transition-state modeling .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Reproducibility: Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4, 25°C) to minimize variability .

- Metabolite Interference: Use LC-MS/MS to differentiate parent compound activity from metabolites.

- Receptor Binding Studies: Perform radioligand displacement assays (e.g., H-labeled antagonists) to validate target affinity discrepancies .

Q. How can impurity profiles be controlled during large-scale synthesis?

Methodological Answer:

- HPLC Monitoring: Use a C18 column (ACN/0.1% TFA gradient) to detect common impurities like unreacted chloropyrazine (retention time ~8.2 min) .

- Crystallization Puritying: Recrystallize from hot isopropanol to remove hydrophobic by-products.

- Regulatory Alignment: Follow ICH Q3A guidelines, setting acceptance thresholds for impurities at ≤0.15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.